molecular formula C27H29N3O5 B10874525 Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]- CAS No. 485810-14-8

Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]-

Cat. No.: B10874525
CAS No.: 485810-14-8
M. Wt: 475.5 g/mol
InChI Key: MBYCEZHIDXQFPN-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-METHOXYANILINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE: is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, anilino, carbonyl, and benzamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-METHOXYANILINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds such as 4-methoxyaniline and 4-methoxybenzoic acid.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by coupling agents like carbodiimides (e.g., DCC) to form amide bonds.

    Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to yield the final product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Sodium borohydride (NaBH~4~), LiAlH4.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, halogenated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.

    Protein Labeling: Used in the labeling of proteins for detection and analysis.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging techniques.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N1-{1-[(4-METHOXYANILINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-METHOXYANILINO)CARBONYL)-2-PHENYLVINYL)BENZAMIDE
  • N-(4-METHOXYBENZOYL)-N’-(4-METHOXYANILINO)UREA

Uniqueness

N~1~-{1-[(4-METHOXYANILINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of N1-{1-[(4-METHOXYANILINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

485810-14-8

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C27H29N3O5/c1-17(2)24(27(33)28-19-11-15-21(35-4)16-12-19)30-26(32)22-7-5-6-8-23(22)29-25(31)18-9-13-20(34-3)14-10-18/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

MBYCEZHIDXQFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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